molecular formula C23H18FNO6 B14936097 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B14936097
M. Wt: 423.4 g/mol
InChI Key: ZQXBRPQWGBXGCC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring fused with a fluorophenyl group and a trimethoxybenzoate moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, which can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction using 4-fluorobenzoyl chloride. Finally, the trimethoxybenzoate moiety is attached through esterification with 3,4,5-trimethoxybenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate exerts its effects involves its interaction with cellular targets. In cancer research, it has been shown to bind to the colchicine site of tubulin, inhibiting tubulin polymerization and leading to microtubule destabilization. This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is unique due to its specific combination of a benzoxazole ring, fluorophenyl group, and trimethoxybenzoate moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H18FNO6

Molecular Weight

423.4 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C23H18FNO6/c1-27-19-10-14(11-20(28-2)22(19)29-3)23(26)30-16-8-9-17-18(12-16)31-25-21(17)13-4-6-15(24)7-5-13/h4-12H,1-3H3

InChI Key

ZQXBRPQWGBXGCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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